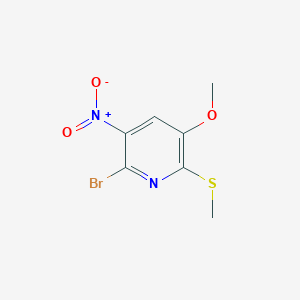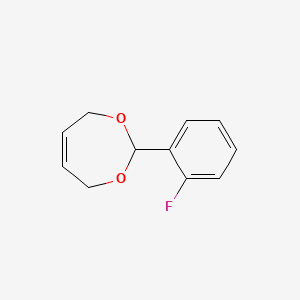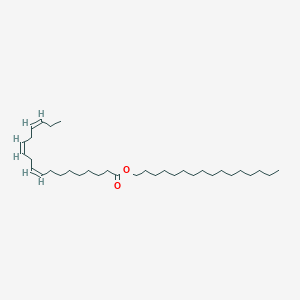
Cetyl linolenate
Descripción general
Descripción
Cetyl linolenate, also known as hexadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate, is an ester formed from cetyl alcohol and linolenic acid. It is a type of fatty acid ester that is often found in various natural sources, including vegetable oils. The compound is known for its beneficial properties in various applications, particularly in the fields of cosmetics, pharmaceuticals, and nutrition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cetyl linolenate can be synthesized through the esterification of cetyl alcohol with linolenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high purity and yield. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly production methods.
Análisis De Reacciones Químicas
Types of Reactions
Cetyl linolenate undergoes various chemical reactions, including:
Oxidation: The double bonds in the linolenic acid moiety are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidation products.
Hydrogenation: The double bonds can be hydrogenated to form saturated esters.
Transesterification: this compound can undergo transesterification reactions with other alcohols or acids to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrogenation: Catalysts such as palladium or nickel are used under hydrogen gas at elevated pressures and temperatures.
Transesterification: Catalysts such as sodium methoxide or lipases are used under mild conditions to facilitate the exchange of ester groups.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrogenation: Saturated esters.
Transesterification: Various esters depending on the alcohol or acid used.
Aplicaciones Científicas De Investigación
Cetyl linolenate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in cell membrane structure and function due to its fatty acid content.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Used in the formulation of cosmetics, such as moisturizers and emulsifiers, and in the production of biodegradable lubricants.
Mecanismo De Acción
The mechanism of action of cetyl linolenate is primarily related to its fatty acid component, linolenic acid. Linolenic acid is an essential fatty acid that plays a crucial role in maintaining cell membrane integrity and function. It is involved in various biochemical pathways, including the synthesis of eicosanoids, which are signaling molecules that regulate inflammation and immune responses.
Comparación Con Compuestos Similares
Similar Compounds
Cetyl oleate: An ester of cetyl alcohol and oleic acid, known for its moisturizing properties.
Cetyl palmitate: An ester of cetyl alcohol and palmitic acid, commonly used in cosmetics for its emollient properties.
Cetyl stearate: An ester of cetyl alcohol and stearic acid, used as a thickening agent in creams and lotions.
Uniqueness
Cetyl linolenate is unique due to its high content of linolenic acid, an omega-3 fatty acid. This gives it distinct anti-inflammatory and antioxidant properties compared to other cetyl esters. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
hexadecyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H62O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19H,3-4,6,8-10,12,14-16,18,20-33H2,1-2H3/b7-5-,13-11-,19-17- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUULQMAQXFENX-JTBMWNAQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H62O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272984-91-4 | |
| Record name | Cetyl linolenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1272984914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CETYL LINOLENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8BV4617I6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


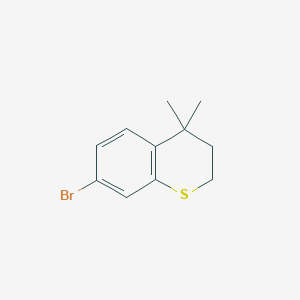
![4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one](/img/structure/B3096118.png)
![tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3096126.png)
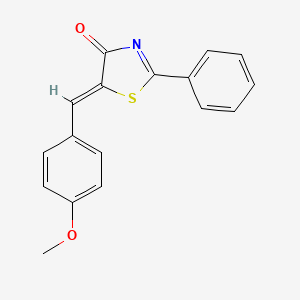
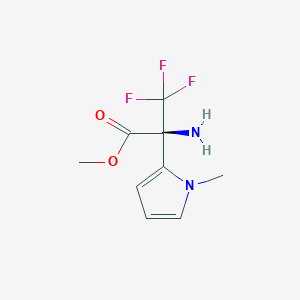
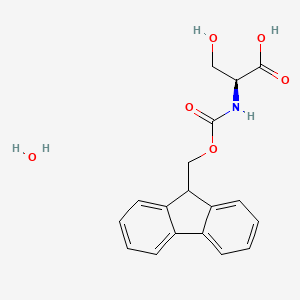
![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B3096161.png)



![6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3096195.png)
